![molecular formula C4H8ClN3 B1466518 1-methyl-1H-imidazol-4-amine hydrochloride CAS No. 89088-69-7](/img/structure/B1466518.png)
1-methyl-1H-imidazol-4-amine hydrochloride
Overview
Description
1-methyl-1H-imidazol-4-amine hydrochloride belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted their importance as key components in functional molecules used in a variety of everyday applications . A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine, via a three-step sequence involving cyclisation, hydrolysis, and methylation, has been reported .Molecular Structure Analysis
The molecular formula of 1-methyl-1H-imidazol-4-amine hydrochloride is C4H8ClN3 . The molecular weight is 133.58 g/mol . The InChI code is 1S/C6H11N3.ClH/c1-5(7)6-3-9(2)4-8-6;/h3-5H,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
1-methyl-1H-imidazol-4-amine hydrochloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass is 133.0406750 g/mol, and the monoisotopic mass is also 133.0406750 g/mol . The topological polar surface area is 43.8 Ų .Scientific Research Applications
Chemical Synthesis
1-Methyl-1H-imidazol-4-amine hydrochloride is used in the research laboratory and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules . It is also the precursor for the synthesis of the methylimidazole monomer of pyrrole-imidazole polyamides .
Medicinal Chemistry
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Fluorescent Protein Chromophores
Imidazol-4-ones, which can be synthesized from imidazole, are utilized for a large range of applications, including fluorescent protein chromophores .
Agrochemicals
Imidazol-4-ones are also used in the development of agrochemicals .
Natural Products
This heterocyclic structural motif is found naturally occurring in the body .
Safety and Hazards
properties
IUPAC Name |
1-methylimidazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-7-2-4(5)6-3-7;/h2-3H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHPSKXDPYIGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719128 | |
Record name | 1-Methyl-1H-imidazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-imidazol-4-amine hydrochloride | |
CAS RN |
1373223-63-2, 89088-69-7 | |
Record name | 1H-Imidazol-4-amine, 1-methyl-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-imidazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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